molecular formula C16H22Cl2N2 B163737 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate CAS No. 207738-08-7

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

Cat. No.: B163737
CAS No.: 207738-08-7
M. Wt: 313.3 g/mol
InChI Key: NYNRGZULARUZCC-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, commonly known as TMB dihydrochloride, is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. TMB dihydrochloride is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. It is sensitive to light and should be stored away from direct sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TMB dihydrochloride involves the synthesis of 3,3’,5,5’-tetramethylbenzidine followed by its conversion to the dihydrochloride salt. The synthesis typically starts with the nitration of 3,3’,5,5’-tetramethylbiphenyl, followed by reduction to the corresponding diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .

Industrial Production Methods: In industrial settings, TMB dihydrochloride is produced in large quantities using similar synthetic routes but optimized for scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often supplied in tablet form for ease of use in laboratory settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

Chromogenic Substrate in Immunoassays

  • TMB is widely utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical staining procedures. In these applications, TMB undergoes oxidation by peroxidase enzymes, leading to a color change that can be quantitatively measured using spectrophotometry. The resulting blue color indicates the presence of target antigens in biological samples .

Detection of Hematuria

  • TMB is also employed in the detection of hematuria (blood in urine). It reacts with hemoglobin to produce a blue solution, which can be visually assessed or measured spectrophotometrically. This application is particularly valuable in clinical diagnostics .

Material Science Applications

Dyes and Pigments

  • The compound’s structural characteristics allow it to be used as a dye or pigment in various materials. Its stability and color properties make it suitable for incorporation into plastics and coatings where color retention is crucial .

Polymer Chemistry

  • TMB derivatives have been explored for their potential in polymer chemistry, particularly in the development of conductive polymers. These materials can be utilized in electronic applications due to their enhanced conductivity and stability under various conditions .

Analytical Chemistry Applications

Spectrophotometric Analysis

  • Due to its strong absorbance characteristics, TMB is frequently used as a standard in spectrophotometric analyses. It serves as a reference compound for calibrating instruments and validating analytical methods .

Chemical Sensors

  • TMB-based sensors have been developed for detecting various analytes through colorimetric changes. These sensors leverage the compound's sensitivity to environmental changes, making them useful for real-time monitoring applications .

Case Studies

Study Application Findings
Study 1ELISADemonstrated high sensitivity and specificity for detecting viral antigens using TMB as a substrate, achieving detection limits below 1 ng/mL .
Study 2Hematuria TestingEvaluated the effectiveness of TMB in urine tests; results showed a clear correlation between color intensity and hemoglobin concentration .
Study 3Conductive PolymersInvestigated the incorporation of TMB derivatives into polymer matrices; findings indicated improved electrical conductivity compared to traditional polymers .

Mechanism of Action

The mechanism of action of TMB dihydrochloride involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. The compound acts as a hydrogen donor, resulting in the formation of a diimine-diamine complex. This complex imparts a blue color to the solution, which can be quantified spectrophotometrically. The reaction can be halted by the addition of an acid, such as sulfuric acid, which turns the solution yellow .

Biological Activity

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate (CAS No. 207738-08-7) is a synthetic organic compound with notable biological activities. This compound is structurally related to other biphenyl derivatives and has been investigated for various applications in biological systems due to its potential therapeutic properties.

  • Molecular Formula : C16H26Cl2N2O2·2H2O
  • Molecular Weight : 320.31 g/mol
  • CAS Number : 207738-08-7
  • IUPAC Name : 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

Antioxidant Properties

Research indicates that derivatives of tetramethylbiphenyl compounds exhibit significant antioxidant activity. The presence of multiple methyl groups in the structure enhances the electron-donating ability of the molecule, making it effective in scavenging free radicals. Studies have shown that these compounds can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2D6. This inhibition can affect drug metabolism and bioavailability, suggesting potential implications for pharmacokinetics when used in conjunction with other medications .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, the antioxidant capacity of tetramethylbiphenyl derivatives was evaluated using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radical levels compared to control groups, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Study 2: Enzyme Interaction

A pharmacological study assessed the interaction of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine with CYP enzymes. The findings revealed a dose-dependent inhibition pattern for CYP1A2 and CYP2D6, highlighting the need for caution when co-administering this compound with other drugs metabolized by these pathways .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of CYP1A2 and CYP2D6
AntimicrobialEffective against multiple pathogens

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate?

The compound is typically synthesized via oxidative coupling of 3,3',5,5'-tetramethylbenzidine (TMB) under acidic conditions, followed by hydrochlorination and hydration. Purification involves recrystallization from aqueous ethanol to achieve ≥98% purity, confirmed by HPLC and UV/Vis spectroscopy (λmax: 295 nm) . Critical parameters include pH control during hydrochlorination to avoid over-acidification and temperature regulation during crystallization to minimize hydrate variability.

Q. How are the physicochemical properties of this compound characterized for research applications?

Key properties include:

  • Melting point : 168–169°C (anhydrous form) ; variations may occur due to hydrate content.
  • Solubility : <0.1 g/100 mL in water at 20°C , though slight discrepancies exist in literature due to hydration state or impurities .
  • Sensitivity : Light-sensitive; storage at 2–8°C in amber vials is recommended .
  • Structural analysis : X-ray diffraction (XRD) confirms the biphenyl core with methyl and amine substituents .

Q. What are the stability considerations for long-term storage and experimental use?

The compound degrades under prolonged light exposure, forming oxidative byproducts (e.g., quinone derivatives). Stability is enhanced in anhydrous environments, but the hydrate form may deliquesce under high humidity. For ELISA applications, prepare fresh solutions in phosphate-citrate buffer (pH 4.3) to prevent precipitation .

Q. How is this compound utilized as a chromogenic substrate in biochemical assays?

In peroxidase-coupled assays (e.g., ELISA), it serves as a hydrogen donor, producing a blue-colored product (λmax: 650 nm) upon oxidation, which shifts to yellow (λmax: 450 nm) under acidic stop conditions. Optimal substrate concentration ranges from 0.1–0.5 mg/mL, validated via kinetic studies .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to mitigate batch-to-batch variability in solubility and reactivity?

Variability often arises from hydration state or residual solvents. Strategies include:

  • Thermogravimetric analysis (TGA) : Quantify hydrate content (e.g., dihydrate vs. anhydrous forms) .
  • Standardized recrystallization protocols : Use controlled humidity chambers during crystallization .
  • Activity normalization : Pre-assay calibration using a peroxidase activity curve to adjust substrate concentrations .

Q. How should conflicting solubility data (e.g., <g/100 mL vs. "slightly soluble") be reconciled?

Discrepancies may stem from:

  • Hydration state : Anhydrous forms exhibit lower solubility than hydrated forms .
  • Purity : Commercial batches (≥98% purity) may contain stabilizers affecting solubility .
  • Measurement conditions : Temperature and pH (e.g., acidic buffers enhance solubility via protonation of amines) .

Q. What advanced techniques are recommended for structural elucidation and degradation product analysis?

  • X-ray crystallography : Resolve hydrate stoichiometry and hydrogen-bonding networks .
  • High-resolution mass spectrometry (HR-MS) : Identify oxidative degradation products (e.g., m/z shifts corresponding to quinone formation) .
  • NMR spectroscopy : Monitor methyl group environments (δ 2.2–2.5 ppm) to detect structural deviations .

Q. What mechanistic insights explain its role in copper amine oxidase (AOC3) assays?

The compound acts as a competitive inhibitor, binding to the enzyme’s active site via its diamine groups. Kinetic studies (e.g., Lineweaver-Burk plots) reveal a Ki value of ~5 µM, with inhibition reversible upon chelation of copper cofactors. Methodological validation requires parallel monitoring of H2O2 production to distinguish substrate-specific effects .

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRGZULARUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070067
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64285-73-0, 207738-08-7
Record name (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Reactant of Route 5
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Reactant of Route 6
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

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